
2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives, which can be achieved using trifluoromethylating agents under radical conditions . The cyclohexyloxy group can be introduced through nucleophilic substitution reactions involving cyclohexanol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance the efficiency and yield of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles and electrophiles can be employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its potential pharmacological activities are of interest in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s efficacy and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis.
Uniqueness
2-(Cyclohexyloxy)-4-(trifluoromethyl)phenol is unique due to the combination of the cyclohexyloxy and trifluoromethyl groups, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H15F3O2 |
|---|---|
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
2-cyclohexyloxy-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)9-6-7-11(17)12(8-9)18-10-4-2-1-3-5-10/h6-8,10,17H,1-5H2 |
Clé InChI |
KXIAFLWGSANQBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=C(C=CC(=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


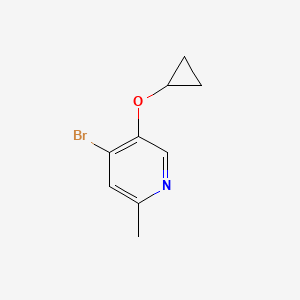
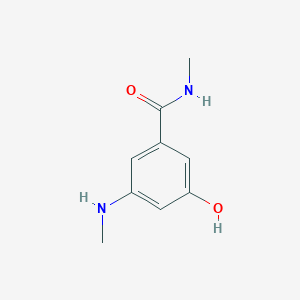
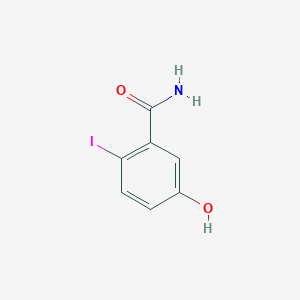
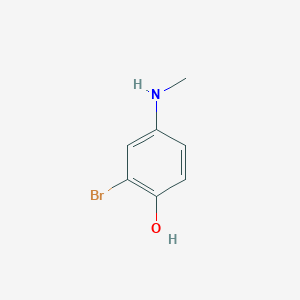
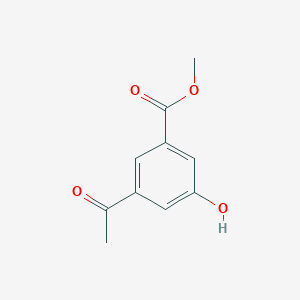
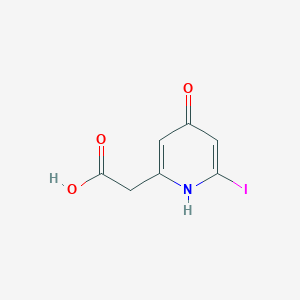


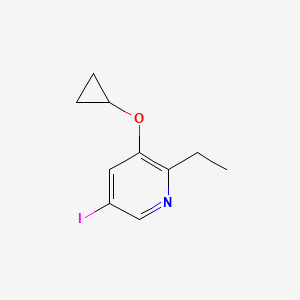
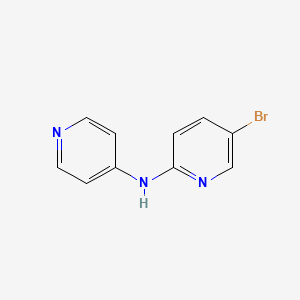
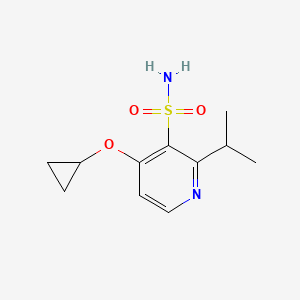
![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
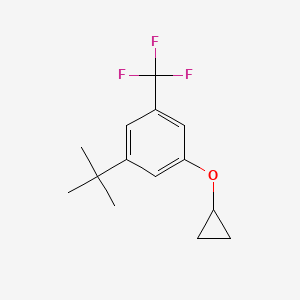
![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
